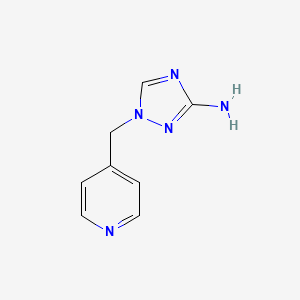
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
説明
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine is a compound that contains a pyridine and a triazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound is part of a class of molecules that have been studied for their potential use in various applications, including as intermediates in pharmaceutical synthesis .
科学的研究の応用
-
Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Application: This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Method: The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results: The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
-
Arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate
- Application: This compound and its derivatives are used to describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .
- Method: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
-
Biochemical and physiological effects
- Application: N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide, a related compound, has been shown to have several biochemical and physiological effects.
- Results: This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of bacteria and fungi.
-
Synthesis of a new “click” ligand
- Application: A new “click” ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (L) featuring a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine (tripy) pocket and two pyridyl (py) units was synthesized .
- Method: The ligand was synthesized using the copper (I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
-
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
- Application: 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
- Method: The synthetic methods used for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
-
Arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate
- Application: N-(pyridin-4-yl)pyridin-4-amine and its derivatives are used to describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .
- Method: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
-
Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- Application: Using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal(ii)-complexes have been hydrothermally synthesized .
- Method: The synthesis was done hydrothermally .
- Results: The structures of the synthesized metal(ii)-complexes were characterized by single-crystal X-ray diffraction .
-
- Application: N-(pyridin-4-yl)pyridin-4-amine and its derivatives are used in non-linear optics .
- Method: The molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-1-3-10-4-2-7/h1-4,6H,5H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDURPNDVJVFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




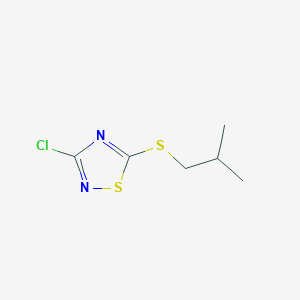
![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)
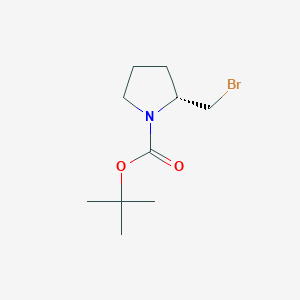
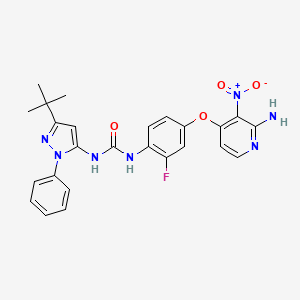

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)


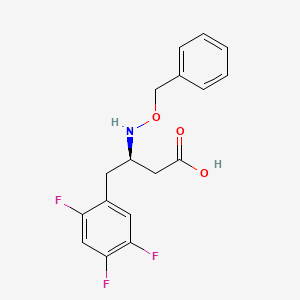
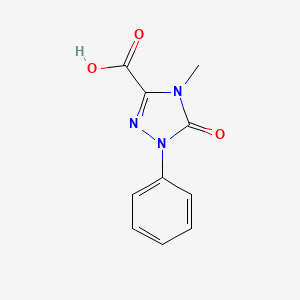
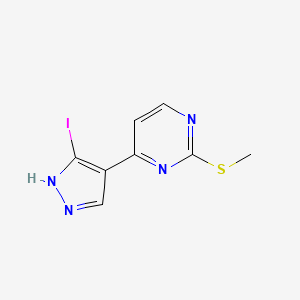
![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)